2-Bromo-5-(4-methylpiperazin-1-YL)pyrazine
Übersicht
Beschreibung
2-Bromo-5-(4-methylpiperazin-1-YL)pyrazine is a useful research compound. Its molecular formula is C9H13BrN4 and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Structure :
- Pyrazine Ring : A six-membered aromatic heterocycle containing two nitrogen atoms.
- Substituents : Bromine and a methylpiperazine group, which may influence its biological properties.
Potential Biological Activities
While direct studies on 2-Bromo-5-(4-methylpiperazin-1-YL)pyrazine are scarce, several related pyrazine derivatives exhibit noteworthy biological activities. These include:
- Antimicrobial Activity : Pyrazine derivatives have shown effectiveness against various pathogens. For instance, compounds with similar structures have demonstrated significant antibacterial properties against Mycobacterium tuberculosis and other bacteria .
- Anticancer Properties : Certain pyrazine hybrids have been reported to possess anticancer activity, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines .
- Neuroprotective Effects : Some piperazine-containing compounds have been explored for their potential in treating neurodegenerative diseases due to their ability to inhibit enzymes like butyrylcholinesterase (BuChE) .
Table 1: Biological Activities of Related Pyrazine Derivatives
Compound Name | Activity Type | IC50 (μM) | Reference |
---|---|---|---|
Compound A | Antibacterial | 0.29 | |
Compound B | Anticancer (MCF-7) | 0.18 | |
Compound C | Neuroprotective (BuChE) | 0.08 | |
Compound D | Antitubercular | 3.45 |
Case Study: Antimicrobial Evaluation
In a study evaluating antimicrobial activities, several pyrazine derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing MIC values as low as 0.22 μg/mL for the most active compounds . Such findings suggest that this compound may similarly exhibit antimicrobial properties, warranting further investigation.
Case Study: Anticancer Activity
Research on pyrazine hybrids has shown promising results in inhibiting cancer cell proliferation. For example, compounds derived from pyrazines exhibited IC50 values ranging from 0.07 to 19.1 μM against various cancer cell lines, indicating significant potential for anticancer applications .
Eigenschaften
IUPAC Name |
2-bromo-5-(4-methylpiperazin-1-yl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-7-11-8(10)6-12-9/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQREONPNAGFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671685 | |
Record name | 2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955050-06-3 | |
Record name | 2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.